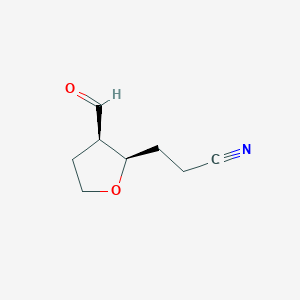
O-Desmethyl Metoprolol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desmethyl Metoprolol-d5, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 258.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic properties of Metoprolol, including those of its metabolites like O-Desmethyl Metoprolol-d5, are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) processes. Metoprolol's efficacy in treating cardiovascular conditions like hypertension and angina pectoris is well-documented, but the precise mechanisms of action remain partially understood. Research suggests that optimal treatment involves dose titration, with this compound playing a role in the drug's overall pharmacological profile (Benfield, Clissold, & Brogden, 1986).
Therapeutic Efficacy in Cardiovascular Disorders
Studies have explored Metoprolol's therapeutic efficacy in cardiovascular diseases, examining how its metabolites, including this compound, contribute to its effectiveness. Metoprolol has shown positive outcomes in managing hypertension and angina pectoris, and research continues to evaluate its utility in post-infarction patients and those with cardiac arrhythmias, idiopathic dilated cardiomyopathy, and hypertensive cardiomegaly (Grassi, 2018).
Role in Post-Infarction Management
The role of Metoprolol and its metabolites in post-infarction management has been a subject of research, with studies indicating a potential reduction in mortality rates over periods of up to 3 years. The research suggests that understanding the pharmacokinetics of Metoprolol, including the role of this compound, is crucial for optimizing treatment strategies in post-infarction care (Prakash & Markham, 2000).
Analytical Methods in Pharmaceutical Formulations
Developing analytical methods for quantifying Metoprolol and its metabolites in pharmaceutical formulations and biological matrices is essential for quality control and pharmacokinetic studies. Research in this area helps ensure the efficacy and safety of Metoprolol-containing medications, with a focus on understanding the metabolic pathways involving this compound (Horyn & Logoyda, 2020).
Mecanismo De Acción
Target of Action
O-Desmethyl Metoprolol-d5 primarily targets the beta-1-adrenergic receptors . These receptors are predominantly found in the heart and are crucial for regulating heart rate and contractility .
Mode of Action
This compound acts as a selective inhibitor of beta-1-adrenergic receptors . It competitively blocks these receptors, leading to a decrease in cardiac output . This inhibition results in negative chronotropic (slowing heart rate) and inotropic (reducing force of heart muscle contraction) effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By inhibiting beta-1-adrenergic receptors, it reduces the effects of adrenaline and noradrenaline, hormones that are part of the body’s “fight or flight” response . This leads to a reduction in heart rate and blood pressure .
Pharmacokinetics
This compound, like Metoprolol, is likely to be metabolized primarily in the liver, with about 95% of the dose being metabolized in humans . The metabolism of Metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . The pharmacokinetic properties of this compound are expected to be similar to those of Metoprolol .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in heart rate and a reduction in the force of heart muscle contraction . This leads to a decrease in cardiac output, reducing blood pressure and alleviating symptoms of conditions such as hypertension and angina .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of Metoprolol (the parent drug of this compound) is predicted to present a low risk to the environment . Additionally, factors such as patient’s liver function and genetic factors (like CYP2D6 polymorphism) can affect the metabolism and therefore the efficacy of the drug .
Análisis Bioquímico
Biochemical Properties
O-Desmethyl Metoprolol-d5 interacts with beta-adrenergic receptors, effectively modulating their activity . It also acts as a vasodilator, promoting the relaxation and widening of blood vessels .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with beta-adrenergic receptors. By inhibiting these receptors, it can modulate cellular processes such as cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with beta-adrenergic receptors. This interaction leads to the inhibition of these receptors, which can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
It is known that this compound is a metabolite of Metoprolol, suggesting that its effects may be similar to those of Metoprolol .
Metabolic Pathways
This compound is involved in the metabolic pathway of Metoprolol. It is formed from Metoprolol by the cytochrome P450 (CYP) isoform CYP2D6 .
Propiedades
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/i9D2,10D2,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXSBOAIJILRY-UXCJJYBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

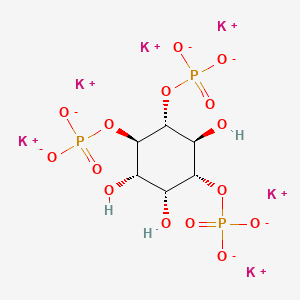
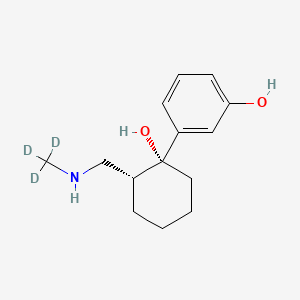


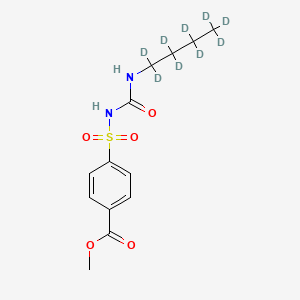
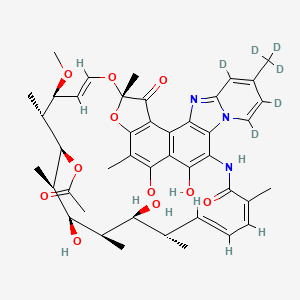

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)
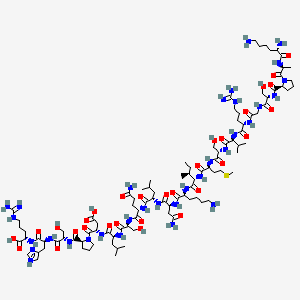

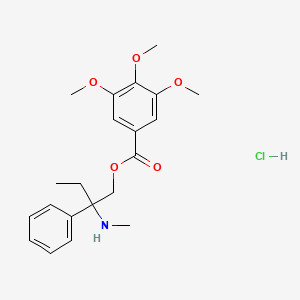
![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)
